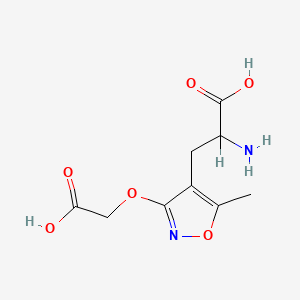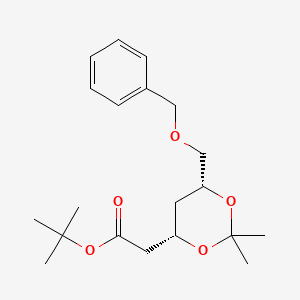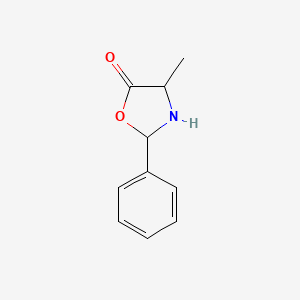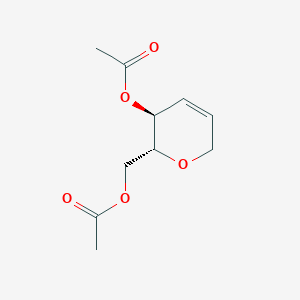
AMOA NON-NMDA GLUTAMATE RE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMOA NON-NMDA GLUTAMATE RE is a compound that interacts with non-NMDA-type glutamate receptors. These receptors are a subtype of ionotropic glutamate receptors, which are critical for excitatory synaptic transmission in the brain. Unlike NMDA receptors, non-NMDA receptors do not require glycine as a co-agonist and are primarily involved in fast synaptic transmission.
Mechanism of Action
Target of Action
Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid primarily targets the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), which are ionotropic transmembrane receptors for glutamate . These receptors predominantly function as Na+ ion channels that mediate fast synaptic transmission in the central nervous system .
Mode of Action
The compound interacts with its targets, the AMPARs, by acting as a non-NMDA glutamate receptor antagonist . This means it blocks the action of glutamate, a neurotransmitter, on the AMPARs, thereby inhibiting the fast synaptic transmission mediated by these receptors .
Biochemical Pathways
The compound’s action affects the biochemical pathways involving AMPARs. AMPARs play a critical role in synaptic plasticity in the mammalian central nervous system . They mediate most fast excitatory synaptic transmissions and changes in their activation can alter synaptic strength . This is recognized as a central mechanism underlying various forms of synaptic plasticity .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be well-absorbed and distributed in the body
Result of Action
The action of Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid results in the inhibition of AMPARs, which can protect against cell damage induced by kainic acid in vitro . It also contributes to the central sensitization that underlies persistent inflammatory pain .
Biochemical Analysis
Biochemical Properties
Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid interacts with a variety of enzymes, proteins, and other biomolecules. It is responsible for the majority of fast excitatory synaptic transmission . Its overactivation can lead to excitotoxicity .
Cellular Effects
Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMOA NON-NMDA GLUTAMATE RE typically involves the use of specific organic synthesis techniques. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. general methods include the use of organic solvents, catalysts, and controlled reaction environments to ensure the purity and efficacy of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis, automated reaction monitoring, and advanced purification methods are commonly employed.
Chemical Reactions Analysis
Types of Reactions
AMOA NON-NMDA GLUTAMATE RE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Scientific Research Applications
AMOA NON-NMDA GLUTAMATE RE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Studied for its role in synaptic transmission and its effects on neuronal function.
Medicine: Investigated for its potential therapeutic applications in neurological disorders, such as epilepsy and neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and as a component in various chemical products.
Comparison with Similar Compounds
Similar Compounds
- AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid)
- Kainate
- NMDA (N-methyl-D-aspartate)
Uniqueness
AMOA NON-NMDA GLUTAMATE RE is unique in its specific interaction with non-NMDA-type glutamate receptors. Unlike NMDA receptors, which require glycine as a co-agonist, non-NMDA receptors are activated solely by glutamate. This distinction makes this compound a valuable tool for studying the specific roles of non-NMDA receptors in synaptic transmission and neurological function.
Properties
CAS No. |
209977-56-0 |
|---|---|
Molecular Formula |
C18H30N4O15 |
Molecular Weight |
542.4 g/mol |
IUPAC Name |
2-amino-3-[3-(carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]propanoic acid;trihydrate |
InChI |
InChI=1S/2C9H12N2O6.3H2O/c2*1-4-5(2-6(10)9(14)15)8(11-17-4)16-3-7(12)13;;;/h2*6H,2-3,10H2,1H3,(H,12,13)(H,14,15);3*1H2 |
InChI Key |
USUJSFZGKHCJBJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N |
Canonical SMILES |
CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N.CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N.O.O.O |
Synonyms |
AMOA; α-Amino-3-(carboxymethoxy)-5-methyl-4-isoxazolepropanoic Acid Hydrate (2:3) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-acetamido-3-[2-amino-4-(4-hydroxyphenoxy)-5-(methanesulfonamido)phenyl]sulfanylpropanoic acid](/img/structure/B1141788.png)
![Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate](/img/structure/B1141789.png)




![1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol](/img/structure/B1141798.png)
![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine](/img/structure/B1141799.png)


![tetrapotassium;2-[2-[2-[5-(3-aminopropyl)-2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B1141811.png)
